[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 13118-78-0
VCID: VC8229129
InChI: InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1
SMILES: C1CC2C(CC1O2)CO
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

CAS No.: 13118-78-0

Cat. No.: VC8229129

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol - 13118-78-0

Specification

CAS No. 13118-78-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Standard InChI InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1
Standard InChI Key VCNMKDHFISMVQL-LYFYHCNISA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C[C@H]1O2)CO
SMILES C1CC2C(CC1O2)CO
Canonical SMILES C1CC2C(CC1O2)CO

Introduction

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic organic compound with significant importance in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it a valuable precursor in the development of A2A receptor antagonists, which are crucial for modulating neurophysiological processes and adenosine signaling pathways.

PropertyValue
IUPAC Name[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
CAS Number13118-78-0
StructureContains a hydroxyl group and bicyclic core

Synthetic Routes

The compound is typically synthesized using the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles under controlled conditions. This reaction is favored due to its ability to form bicyclic structures with high stereochemical control.

Industrial Production

While detailed industrial methods are not well-documented, laboratory techniques such as the Diels-Alder reaction are scalable for industrial use. The availability of starting materials and the efficiency of the reaction make it feasible for larger-scale production.

Types of Reactions

The compound undergoes various chemical transformations due to its hydroxyl group and bicyclic structure:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

  • Reduction: Reduction can yield different alcohol derivatives.

  • Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

  • Oxidation: Ketones or aldehydes.

  • Reduction: Varied alcohol derivatives.

  • Substitution: Halogenated compounds or other substituted derivatives.

Biological Activity

The compound plays a significant role as a precursor in synthesizing A2A receptor antagonists, which influence the adenosine signaling pathway. This pathway is critical for various physiological processes:

  • Neurotransmission: Modulates synaptic transmission and plasticity.

  • Cardiovascular Function: Regulates heart rate and blood pressure.

In Chemistry

Used as a chiral building block for synthesizing complex organic molecules.

In Biology

Studied for interactions with biological molecules due to its stereochemical properties.

In Medicine

Investigated as a precursor for drug development, particularly targeting neurological disorders.

In Industry

Utilized in polymer synthesis and other industrial applications requiring bicyclic frameworks.

Study 1: A2A Receptor Antagonism

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the hydroxyl group significantly affect binding affinity and selectivity for A2A receptors, highlighting its value in drug development.

Study 3: Cytotoxicity Assays

Studies on cancer cell lines showed selective toxicity of certain analogs toward breast cancer cells, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

CompoundSimilarityDifference
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-olShares bicyclic coreDifferent functional groups
Bicyclo[2.2.1]heptane derivativesSimilar frameworkUnique stereochemistry and hydroxyl placement

The distinct stereochemistry of [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol makes it unique among similar compounds, contributing to its specific chemical reactivity and biological properties.

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